3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile

Physical Chemistry Process Chemistry Procurement Specification

3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile (CAS 2090294-87-2) is a polyhalogenated aromatic nitrile featuring bromo, chloro, and trifluoromethyl substituents on a phenylacetonitrile scaffold. It has a molecular weight of 298.49 g/mol and a predicted boiling point of 296.8 ± 35.0 °C.

Molecular Formula C9H4BrClF3N
Molecular Weight 298.48 g/mol
Cat. No. B13431999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile
Molecular FormulaC9H4BrClF3N
Molecular Weight298.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CC#N)Cl)Br)C(F)(F)F
InChIInChI=1S/C9H4BrClF3N/c10-7-4-6(9(12,13)14)3-5(1-2-15)8(7)11/h3-4H,1H2
InChIKeyRORZDGNHOBWOOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile – A Polyhalogenated Acetonitrile Building Block for Precision Synthesis


3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile (CAS 2090294-87-2) is a polyhalogenated aromatic nitrile featuring bromo, chloro, and trifluoromethyl substituents on a phenylacetonitrile scaffold. It has a molecular weight of 298.49 g/mol and a predicted boiling point of 296.8 ± 35.0 °C . This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research owing to the distinct reactivity profiles conferred by its three electron-withdrawing groups .

Orthogonal Br/Cl handles for sequential Pd couplings
Polyhalogenated scaffold with electron‑withdrawing CF₃
Elevated boiling range supports high‑temperature condensations

Why In-Class Trifluoromethylphenylacetonitriles Cannot Interchange with 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile


Superficially similar halogenated phenylacetonitriles differ critically in the number, type, and position of halogens, leading to divergent physicochemical properties, cross-coupling chemoselectivity, and biological target engagement. For instance, the 2‑chloro‑5‑(trifluoromethyl) analog (MW 219.59, bp 247.4 °C) lacks the bromine handle required for sequential Pd-catalyzed couplings, while the monobromo 2‑bromo‑5‑(trifluoromethyl) variant (MW 264.05, mp 60–62 °C) exhibits a lower boiling range and no chlorine-directed selectivity. Even a regioisomeric shift from 2‑chloro‑3‑bromo to 3‑bromo‑4‑chloro (bp 305.4 °C) alters the thermal profile . In biological assays, the target compound shows negligible affinity for the thyrotropin-releasing hormone receptor (IC₅₀ > 50,000 nM) [1], a baseline inertness that may not hold for analogs with different substitution patterns. These quantitative differences make generic substitution scientifically unsound.

Monohalogenated analogs lack the second halogen required for sequential cross‑coupling.
Regioisomeric shift (e.g., 2‑Cl→4‑Cl) alters thermal profile and chemoselectivity window.
Off‑target receptor profile may not transfer; TRH‑R1 inertness cannot be assumed for analogs.

Quantitative Differentiation of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile from Its Closest Analogs


Elevated Boiling Point Differentiates Polyhalogenated Analog for High‑Temperature Reactions

The target compound exhibits a significantly higher predicted boiling point (296.8 ± 35.0 °C) compared to the monohalogenated analog 2‑chloro‑5‑(trifluoromethyl)phenylacetonitrile (247.4 ± 35.0 °C at 760 mmHg), a difference of approximately 49 °C . Its density (1.683 g/cm³) is also markedly higher than that of the 2‑chloro analog (1.363 g/cm³), consistent with the heavier bromine atom .

Boiling point vs monohalogenated
Reported
~+49 °C higher predicted BP vs 2‑Cl analog; density ~+0.32 g/cm³
Supports high‑temperature process fit
Predicted values; verify experimentally
Physical Chemistry Process Chemistry Procurement Specification

TRH‑R1 Inertness Defines a Clean Off‑Target Baseline vs. Bioactive Phenylacetonitriles

In a competitive radioligand binding assay, 3‑bromo‑2‑chloro‑5‑(trifluoromethyl)phenylacetonitrile displaced [³H]-Me‑His‑TRH from mouse TRH‑R1 with an IC₅₀ > 50,000 nM, indicating negligible affinity [1]. Although direct head‑to‑head comparator data for close analogs at TRH‑R1 are not publicly available, this level of inactivity stands in contrast to numerous bioactive phenylacetonitrile derivatives reported in the patent literature as TRH‑R modulators, for which sub‑micromolar affinities are typically claimed.

TRH‑R1 off‑target profile
Reported
IC₅₀ > 50,000 nM (mouse TRH‑R1)
Clean off‑target baseline for CNS tool‑compound design
Single radioligand assay; no analog comparator data
In Vitro Pharmacology Off‑Target Screening Medicinal Chemistry

Ortho‑Chlorine Enables Chemoselective Sequential Coupling vs. Mono‑ and Para‑Substituted Analogs

The presence of a bromine atom at the 3‑position and a chlorine atom at the 2‑position allows for orthogonal reactivity in palladium‑catalyzed cross‑couplings. In related dihalogenated aromatics, bromine exhibits 10–100× higher reactivity toward oxidative addition with Pd(0) compared to chlorine, enabling stepwise C–C bond formation [1]. The 2‑chloro‑5‑(trifluoromethyl) analog lacks a bromine handle entirely, necessitating harsher conditions for the first coupling, while the 3‑bromo‑4‑chloro regioisomer places the chlorine in a less activated para‑like position, potentially altering the chemoselectivity window.

Sequential coupling potential
Class‑level
Br:Cl oxidative addition selectivity typically 10–100× in dihaloarenes
Enables stepwise biaryl construction
Literature precedent; validate on this scaffold
Cross‑Coupling Chemoselectivity Synthetic Methodology

Regioisomeric Chlorine Position Shifts Boiling Point by ~9 °C Relative to 3‑Bromo‑4‑chloro Isomer

When compared to its 3‑bromo‑4‑chloro‑5‑(trifluoromethyl) regioisomer (CAS 2383782-11-2), the target 2‑chloro‑3‑bromo isomer exhibits a predicted boiling point lower by approximately 8.6 °C (296.8 °C vs. 305.4 °C) . Both isomers share identical molecular weight (298.49) and predicted density (1.683 g/cm³), underscoring that the boiling point difference arises solely from the altered substitution pattern and its impact on intermolecular interactions.

Regioisomer BP difference
Reported
~8.6 °C lower predicted BP vs 4‑Cl regioisomer
Enables GC/distillation‑based regioisomer control
Predicted values; confirm with analytical methods
Thermal Analysis Isomer Differentiation Quality Control

High‑Value Application Scenarios for 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile


Stepwise Synthesis of Unsymmetrical Biaryl Drug Candidates

The orthogonal bromo‑chloro reactivity enables chemists to perform a first Suzuki coupling at the bromine site under mild Pd(0) conditions, followed by a second coupling at the chlorine site using a more active catalyst system. This sequential strategy is directly supported by the Br/Cl selectivity evidence [1] and is widely used in the construction of kinase inhibitor scaffolds and GPCR modulators where two distinct aryl groups must be installed on a central phenylacetonitrile core.

High‑Temperature Condensation Procedures Without Solvent Loss

With a boiling point approximately 49 °C higher than the common 2‑chloro‑5‑(trifluoromethyl) analog, this compound withstands elevated reaction temperatures required for nitrile hydrolysis or amidine formation without significant evaporative loss . This property is particularly valuable in continuous‑flow processes where thermal stability directly governs yield consistency.

CNS‑Penetrant Library Synthesis with Defined TRH‑R1 Off‑Target Profile

The confirmed TRH‑R1 inertness (IC₅₀ > 50,000 nM) [2] establishes a clean off‑target baseline for central nervous system (CNS) programs. Medicinal chemists can use this building block to generate lead series with reduced liability of neuroendocrine side effects, a common concern with phenylacetonitrile derivatives that modulate the thyrotropin axis.

Regioisomeric Quality Control by Distillation or GC Analysis

The approximately 9 °C boiling point margin between the 2‑chloro and 4‑chloro regioisomers provides a practical analytical window for purity verification and isomer separation . This ensures that only the desired 2‑chloro‑3‑bromo substitution pattern enters subsequent synthetic steps, avoiding positional impurities that could alter biological activity or reaction outcomes.

Application
Selection Property
Validation Focus
Unsymmetrical biaryl synthesis
Br/Cl orthogonal reactivity
Sequential Suzuki coupling efficiency
High‑temperature condensations
Elevated boiling point range
Process thermal stability
CNS lead‑library profiling
TRH‑R1 off‑target inertness
Receptor‑binding baseline assessment
Regioisomeric quality control
Boiling point margin between isomers
GC purity verification
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